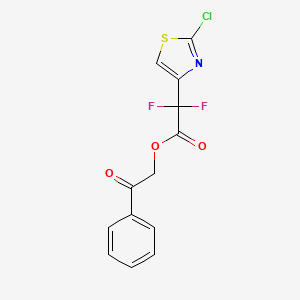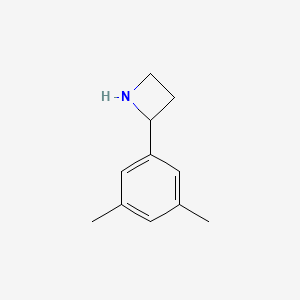
2-(3,5-Dimethylphenyl)azetidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,5-Dimethylphenyl)azetidine is a nitrogen-containing heterocyclic compound with a four-membered ring structure. This compound is an analogue of cyclobutane, where one of the carbon atoms is replaced by a nitrogen atom. The presence of the nitrogen atom and the ring strain associated with the four-membered ring confer unique chemical properties to this compound, making it an interesting subject for research in organic synthesis and medicinal chemistry .
准备方法
Synthetic Routes and Reaction Conditions: . This reaction typically proceeds under photochemical conditions, often using ultraviolet light to initiate the cycloaddition. Another method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols .
Industrial Production Methods: Industrial production methods for azetidines often involve the use of microwave irradiation to facilitate cyclocondensation reactions in an alkaline aqueous medium . This approach allows for the efficient and scalable synthesis of azetidines, including 2-(3,5-Dimethylphenyl)azetidine, under relatively mild conditions.
化学反应分析
Types of Reactions: 2-(3,5-Dimethylphenyl)azetidine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The ring strain in the azetidine ring makes it particularly reactive towards nucleophiles and electrophiles .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve the use of halogenating agents or organometallic reagents .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions can lead to the formation of azetidinones, while reduction reactions may yield amines .
科学研究应用
2-(3,5-Dimethylphenyl)azetidine has a wide range of applications in scientific research. In organic synthesis, it serves as a valuable building block for the construction of more complex molecules . In medicinal chemistry, azetidines are used as motifs in drug discovery, with applications in the development of antihypertensive agents, kinase inhibitors, and anticoagulants . Additionally, azetidines are used in polymer synthesis, where they contribute to the development of novel materials with unique properties .
作用机制
The mechanism of action of 2-(3,5-Dimethylphenyl)azetidine involves the interaction of the nitrogen atom in the azetidine ring with various molecular targets. The ring strain in the azetidine ring facilitates the cleavage of the nitrogen-carbon bond, allowing the compound to participate in a variety of chemical reactions . These reactions can lead to the formation of reactive intermediates that interact with biological molecules, thereby exerting their effects.
相似化合物的比较
Similar Compounds: Similar compounds to 2-(3,5-Dimethylphenyl)azetidine include aziridines and pyrrolidines. Aziridines are three-membered nitrogen-containing rings, while pyrrolidines are five-membered rings .
Uniqueness: The uniqueness of this compound lies in its four-membered ring structure, which provides a balance between ring strain and stability. This balance makes it more stable than aziridines but more reactive than pyrrolidines, offering a unique combination of properties that can be exploited in various chemical and biological applications .
属性
分子式 |
C11H15N |
|---|---|
分子量 |
161.24 g/mol |
IUPAC 名称 |
2-(3,5-dimethylphenyl)azetidine |
InChI |
InChI=1S/C11H15N/c1-8-5-9(2)7-10(6-8)11-3-4-12-11/h5-7,11-12H,3-4H2,1-2H3 |
InChI 键 |
AYKYDTFCMLCYOW-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1)C2CCN2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[1-(3,5-Dichlorophenyl)cyclopropyl]ethan-1-ol](/img/structure/B13601880.png)
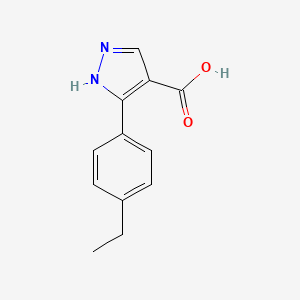

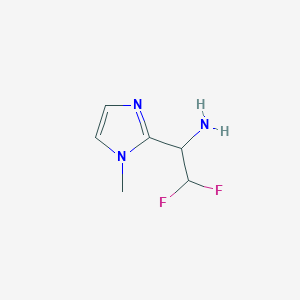



![Tert-butyl6-(bromomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13601924.png)

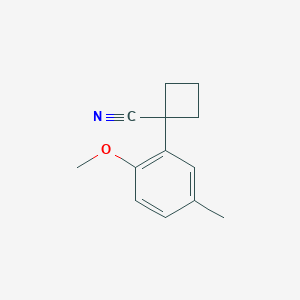


![1-{1,8-Diazaspiro[4.5]decan-1-yl}ethan-1-onedihydrochloride](/img/structure/B13601949.png)
